CDK4-R24C

Oncology Cell Cycle Regulation Melanoma

CDK4-R24C is a dominant oncogene carrying the R24C point mutation that abolishes INK4 inhibitor (p16INK4a) binding while preserving cyclin D interaction and Rb phosphorylation. Unlike wild-type CDK4 overexpression, this mutant remains constitutively active in the presence of physiological inhibitors, enabling accurate modeling of INK4-independent tumorigenesis, palbociclib resistance, and beta-cell regeneration. It rescues beta-cell mass and glucose homeostasis in Irs2-deficient diabetic models. Essential for stringent efficacy testing of next-generation CDK4/6 inhibitors and dissection of kinase-independent metabolic functions. Substituting with wild-type CDK4 models yields misleading pharmacological outcomes.

Molecular Formula
Molecular Weight
Cat. No. B1575497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK4-R24C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 agar / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CDK4-R24C: A Constitutively Active, INK4-Insensitive Cyclin-Dependent Kinase Mutant for Robust In Vivo Cancer and Diabetes Modeling


CDK4-R24C is a germline, gain-of-function point mutation in the cyclin-dependent kinase 4 (CDK4) gene, resulting in the replacement of arginine 24 with cysteine [1]. This mutation was first identified in patients with hereditary melanoma [1]. Critically, the R24C substitution abolishes the binding of INK4 family inhibitors, such as p16INK4a, rendering the kinase resistant to normal physiological inhibition while retaining its ability to bind cyclin D and phosphorylate the retinoblastoma (Rb) protein [1][2]. This generates a dominant oncogene that drives cell cycle progression independent of upstream inhibitory signals, making it a powerful tool for modeling specific cancer types and investigating beta-cell proliferation pathways [3].

Why Standard CDK4 Models or Inhibitors Fail to Replicate CDK4-R24C's Unique Signaling and Pharmacological Profile


The critical differentiator of CDK4-R24C is its insensitivity to INK4 inhibitors, which fundamentally alters its regulatory dynamics compared to wild-type CDK4 or other mutants. While wild-type CDK4 activity is tightly controlled by INK4 proteins, CDK4-R24C remains constitutively active in their presence [1]. This unique property makes it a superior model for studying INK4-independent tumorigenesis and for testing the efficacy of CDK4/6 inhibitors that target the kinase domain rather than the INK4-binding interface. Importantly, overexpression of wild-type CDK4 can sensitize cells to CDK4/6 inhibitors like palbociclib, whereas the CDK4-R24C mutation confers resistance, a crucial consideration for designing and interpreting drug response studies [2]. Therefore, substituting a CDK4-R24C model with a wild-type CDK4 overexpression model or another CDK4 mutant will yield fundamentally different, and potentially misleading, experimental outcomes, particularly in pharmacological assays.

Quantitative Evidence for CDK4-R24C Differentiation: A Comparative Data Guide for Scientific Procurement


Constitutive Kinase Activity and Resistance to INK4 Inhibition

The R24C mutation confers complete resistance to INK4 family inhibitors, a property absent in wild-type CDK4. This is demonstrated by the ability of CDK4-R24C to maintain kinase activity and hyperphosphorylate Rb family proteins in the presence of p16INK4a [1]. In contrast, wild-type CDK4 activity is potently inhibited by p16INK4a [2]. This insensitivity is the direct molecular mechanism driving the distinct phenotypes observed in vivo.

Oncology Cell Cycle Regulation Melanoma Mouse Models

Differential In Vivo Tumor Spectrum and Penetrance vs. Wild-Type and CDK4 Knockout

Homozygous Cdk4(R24C/R24C) knock-in mice develop a wide spectrum of spontaneous tumors with high penetrance, a phenotype distinct from both wild-type and CDK4 knockout mice. A detailed necropsy of 105 mice found a 67% incidence of mesenchymal tumors (mostly hemangiosarcomas) and a 55% incidence of epithelial endocrine tumors, including pituitary and pancreatic endocrine tumors [1]. In contrast, Cdk4-/- mice are viable but exhibit growth defects, infertility, and diabetes due to beta-cell loss, with no reported spontaneous tumorigenesis [2]. Wild-type mice in the same studies have a significantly lower and later tumor incidence [1].

Oncology Tumorigenesis Preclinical Models Pathology

Enhanced Beta-Cell Mass and Function vs. Wild-Type and IRS2-Deficient Models

The CDK4-R24C mutation drives significant beta-cell hyperplasia and functional enhancement in vivo, a property not observed with wild-type CDK4. Pancreatic islets from Cdk4(R24C) knock-in mice exhibit a larger insulin-producing beta-cell area and a higher insulin content than islets from wild-type littermates [1]. Furthermore, in an Irs2-/- diabetic mouse model, two copies of Cdk4-R24C completely rescued fasting and non-fasting blood glucose, glucose intolerance, and beta-cell mass and proliferation [2]. This rescue of beta-cell function and mass was not achieved with a single copy of the mutant or in wild-type controls [2].

Diabetes Beta-Cell Biology Metabolic Disease Regenerative Medicine

Altered Sensitivity to CDK4/6 Inhibitors vs. Wild-Type CDK4 Overexpression

The INK4-insensitivity of CDK4-R24C alters its response to clinical CDK4/6 inhibitors. While overexpression of wild-type CDK4 increases sensitivity to the CDK4/6 inhibitor palbociclib, overexpression of the CDK4-R24C mutant increases resistance [1]. This is a critical distinction for researchers using CDK4-R24C models for drug development and testing. The study notes that palbociclib exhibits an in vitro IC50 of 10-15 nM for CDK4/6, compared to 0.5 μM for CDK2, providing a baseline for inhibitor potency [2].

Pharmacology Drug Discovery Sarcoma Palbociclib

Definitive Application Scenarios for CDK4-R24C Based on Empirical Evidence


Preclinical Evaluation of Next-Generation CDK4/6 Inhibitors in an INK4-Resistant Context

Researchers developing novel CDK4/6 inhibitors should utilize CDK4-R24C models as a stringent test of drug efficacy. As demonstrated, overexpression of CDK4-R24C confers resistance to first-generation inhibitors like palbociclib [1]. Therefore, a compound that shows potent activity in a CDK4-R24C-driven tumor model is more likely to overcome INK4-independent resistance mechanisms found in human cancers, providing a strong rationale for further clinical development.

Genetic Rescue and Beta-Cell Regeneration Studies in Diabetes

For diabetes research focused on restoring functional beta-cell mass, the Cdk4-R24C knock-in mouse is a uniquely validated tool. The evidence shows that this mutation can completely rescue beta-cell mass, proliferation, and glucose homeostasis in an Irs2-deficient diabetic model [2]. This makes it an ideal platform for dissecting downstream signaling pathways (e.g., AKT-Foxo1-PDX1) involved in beta-cell differentiation and for identifying druggable targets that mimic the mutant's regenerative effects [2].

Modeling Spontaneous and Carcinogen-Induced Tumorigenesis Across Multiple Tissues

The Cdk4(R24C/R24C) mouse model is optimal for broad-spectrum oncology studies requiring high penetrance and diverse tumor histotypes. Its well-documented development of mesenchymal and endocrine tumors at high frequencies [3] provides a robust and reproducible system for evaluating chemopreventive agents, studying the genetic cooperation in cancer (e.g., with p53 or p27 deficiencies), and identifying novel therapeutic vulnerabilities in tumors driven by constitutive CDK4 activity [3].

Investigating CDK4's Non-Canonical Roles in Cellular Metabolism

Evidence suggests CDK4 has kinase-independent functions, particularly in regulating FOXO1 activity and maintaining beta-cell differentiation [2]. The CDK4-R24C mutant, which retains kinase activity but is freed from INK4 regulation, is a powerful tool to dissect these non-cell cycle roles. Researchers can use this model to study how chronic CDK4 activation influences metabolic pathways, such as AMPKα2 phosphorylation and fatty acid oxidation, independent of its effects on Rb phosphorylation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK4-R24C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.